Dibenzyl ethoxymethylenemalonate is a chemical compound characterized by its unique structure, which includes two benzyl groups attached to an ethoxymethylenemalonate moiety. This compound is a derivative of diethyl ethoxymethylenemalonate, a versatile reagent widely used in organic synthesis. The general formula for dibenzyl ethoxymethylenemalonate is , and it exhibits properties that make it useful in various
Dibenzyl ethoxymethylenemalonate has shown potential biological activities. Some derivatives synthesized from it have exhibited significant antimicrobial properties against various pathogens, including fungi such as Fusarium oxysporum . Additionally, compounds derived from dibenzyl ethoxymethylenemalonate have been explored for their antiviral activities, particularly against dengue virus
The synthesis of dibenzyl ethoxymethylenemalonate can be achieved through several methods:
Interaction studies involving dibenzyl ethoxymethylenemalonate have revealed its ability to form various products through different reaction pathways. For instance, when reacted with N-substituted cyanoacetanilides in the presence of sodium ethoxide, it leads to the formation of diaryl derivatives and other intermediates through competing mechanisms . These studies highlight its potential for generating diverse chemical entities.
Dibenzyl ethoxymethylenemalonate shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure/Properties | Unique Features |
|---|---|---|
| Diethyl ethoxymethylenemalonate | Two ethyl groups instead of benzyl | More widely used as a starting material in syntheses |
| Benzyl malonate | Contains only one benzyl group | Simpler structure with different reactivity |
| Ethyl 2-(ethoxymethylene)malonate | Lacks aromatic substitution | Often used in simpler organic transformations |
Dibenzyl ethoxymethylenemalonate's unique combination of two benzyl groups enhances its reactivity and versatility compared to these similar compounds.
The International Union of Pure and Applied Chemistry (IUPAC) designates dibenzyl ethoxymethylenemalonate as dibenzyl 2-(ethoxymethylidene)propanedioate. This nomenclature reflects its esterified malonic acid backbone, substituted with an ethoxymethylene group and two benzyl moieties.
The Chemical Abstracts Service (CAS) registry number for this compound is 56606-21-4, a unique identifier critical for regulatory and commercial documentation. Its molecular formula, C₂₀H₂₀O₅, and molecular weight of 340.37 g/mol are consistent across multiple sources.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 56606-21-4 | |
| Molecular Formula | C₂₀H₂₀O₅ | |
| Molecular Weight | 340.37 g/mol | |
| IUPAC Name | Dibenzyl 2-(ethoxymethylidene)propanedioate |
This compound is referenced under multiple synonyms in scientific literature and commercial catalogs:
The SMILES notation O=C(OCC1=CC=CC=C1)C(C(OCC2=CC=CC=C2)=O)=COCC provides a linear representation of its structure, emphasizing the ethoxymethylene bridge and benzyl ester groups.
Dibenzyl ethoxymethylenemalonate belongs to the broader class of ethoxymethylenemalonate esters, characterized by a central malonate core modified with an ethoxymethylene substituent. Key structural comparisons with analogous esters include:
| Parameter | Dibenzyl Derivative | Diethyl Derivative |
|---|---|---|
| Ester Groups | Benzyl | Ethyl |
| Molecular Weight | 340.37 g/mol | 216.23 g/mol |
| Typical Use Case | Pharmaceutical intermediates | Peptide synthesis |
The benzyl groups in dibenzyl ethoxymethylenemalonate confer enhanced lipophilicity compared to alkyl esters, influencing its solubility and reactivity in organic media. The ethoxymethylene moiety acts as a conformational lock, stabilizing the enol tautomer and facilitating nucleophilic attacks at the α-carbon.
Ethoxymethylenemalonate esters serve as versatile building blocks in Knoevenagel condensations and Hantzsch dihydropyridine syntheses. The dibenzyl variant’s bulkier ester groups may sterically hinder certain reactions, making it preferable for selective transformations requiring controlled reactivity.
Dibenzyl ethoxymethylenemalonate possesses the molecular formula C₂₀H₂₀O₅, representing a complex ester derivative of malonic acid [1] [2]. The compound exhibits a molecular weight of 340.37 to 340.38 grams per mole, as consistently reported across multiple analytical sources [1] [3] [2]. The structural framework incorporates two benzyl ester groups attached to a central ethoxymethylenemalonate backbone, creating a symmetrical molecular architecture [1].
The International Union of Pure and Applied Chemistry nomenclature designates this compound as dibenzyl 2-(ethoxymethylidene)propanedioate [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is expressed as CCOC=C(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 [1] [4]. The International Chemical Identifier key CAWVNWVFAVJLIL-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational applications [1] [4] [2].
| Molecular Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₂₀O₅ | [1] [2] |
| Molecular Weight | 340.37-340.38 g/mol | [1] [3] [2] |
| International Union of Pure and Applied Chemistry Name | dibenzyl 2-(ethoxymethylidene)propanedioate | [1] [2] |
| Chemical Abstracts Service Number | 56606-21-4 | [1] [2] |
| International Chemical Identifier Key | CAWVNWVFAVJLIL-UHFFFAOYSA-N | [1] [4] [2] |
While specific crystallographic data for dibenzyl ethoxymethylenemalonate remains limited in the accessible literature, related ethoxymethylenemalonate derivatives have been extensively characterized through X-ray crystallography [5]. The Cambridge Crystallographic Data Centre represents the primary repository for organic crystal structures, though specific entries for this compound were not identified in the current search [6] [7].
Conformational analysis studies suggest that ethoxymethylenemalonate derivatives typically adopt extended molecular geometries to minimize steric hindrance between the bulky benzyl substituents [5]. The ethoxymethylene group commonly exhibits planar geometry due to conjugation with the adjacent carbonyl groups, while the benzyl moieties can rotate freely around their respective carbon-oxygen bonds [5].
Computational molecular modeling indicates that the compound likely crystallizes in centrosymmetric space groups, consistent with the structural symmetry inherent in the dibenzyl substitution pattern [5]. The aromatic benzyl rings are expected to participate in π-π stacking interactions within the crystal lattice, contributing to overall structural stability [5].
Nuclear magnetic resonance spectroscopy provides detailed structural elucidation for dibenzyl ethoxymethylenemalonate through characteristic chemical shift patterns [8]. The proton nuclear magnetic resonance spectrum exhibits distinct resonances for the ethoxy methyl group, benzyl methylene protons, and aromatic hydrogen atoms [8]. The ethoxymethylene proton appears as a characteristic singlet in the downfield region, reflecting the electron-withdrawing influence of adjacent carbonyl groups [8].
Carbon-13 nuclear magnetic resonance spectroscopy reveals differentiated chemical shifts for the ester carbonyl carbons, aromatic carbons, and aliphatic methylene groups [8]. Two-dimensional nuclear magnetic resonance techniques, including Heteronuclear Single Quantum Correlation and Heteronuclear Multiple Bond Correlation, facilitate complete structural assignment by establishing carbon-hydrogen connectivity patterns [5] [8].
Infrared spectroscopic analysis of dibenzyl ethoxymethylenemalonate demonstrates characteristic absorption bands corresponding to specific functional groups within the molecular structure [9] [10]. The carbonyl stretching vibrations of the ester groups typically appear in the region of 1720-1750 wavenumbers per centimeter, representing the most prominent spectroscopic feature [9] [10].
Aromatic carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumbers per centimeter range, while aliphatic carbon-hydrogen stretches appear at lower frequencies around 2850-2950 wavenumbers per centimeter [9] [10]. The carbon-oxygen single bond stretching of the ester linkages produces absorption bands in the 1050-1300 wavenumbers per centimeter region [9] [10] [11].
Ultraviolet-visible absorption spectroscopy of dibenzyl ethoxymethylenemalonate primarily reflects the electronic transitions within the aromatic benzyl substituents and the conjugated ethoxymethylene system [12]. The benzyl chromophores exhibit characteristic absorption maxima in the 250-280 nanometer range, corresponding to π-π* electronic transitions [12]. Extended conjugation through the ethoxymethylene bridge may result in bathochromic shifts relative to simple benzyl esters [12].
The molar absorptivity coefficients for these transitions typically range from 10³ to 10⁴ liters per mole per centimeter, consistent with aromatic chromophore behavior [12]. Solvent effects can significantly influence the absorption characteristics, with polar solvents generally producing hypsochromic shifts compared to nonpolar media [12].
The thermal behavior of dibenzyl ethoxymethylenemalonate reflects the complex interplay between molecular weight, intermolecular interactions, and structural features inherent in this ester compound [13] [14]. While specific thermal analysis data for this compound was not directly available, analogous ethoxymethylenemalonate derivatives provide insight into expected thermal characteristics [15] [16] [17].
Thermogravimetric analysis of related compounds demonstrates multi-step decomposition patterns under controlled heating conditions [13] [14]. The initial thermal events typically involve volatilization of residual solvents or moisture below 100 degrees Celsius, followed by primary decomposition processes at elevated temperatures [13] [14] [18]. The dibenzyl substituents are expected to influence thermal stability through enhanced molecular weight and increased intermolecular van der Waals interactions [13].
Differential scanning calorimetry measurements would be expected to reveal glass transition phenomena characteristic of amorphous organic compounds, along with potential crystallization and melting transitions depending on the thermal history and cooling rates employed [19] [20]. The presence of multiple ester linkages suggests possible thermal rearrangement reactions at temperatures exceeding 200-250 degrees Celsius [13] [18].
| Thermal Parameter | Expected Range | Basis |
|---|---|---|
| Initial Decomposition Temperature | 200-250°C | Ester thermal stability [13] [18] |
| Glass Transition Temperature | -20 to +20°C | Molecular flexibility estimation [19] |
| Primary Mass Loss Region | 250-400°C | Organic decomposition patterns [13] [14] |
| Thermal Stability Limit | <300°C | Ester bond cleavage temperature [18] |
The thermal decomposition mechanism likely proceeds through initial ester bond cleavage, followed by benzyl group elimination and subsequent fragmentation of the ethoxymethylenemalonate backbone [13] [18]. Kinetic analysis of thermal decomposition would require controlled atmosphere thermogravimetric studies to distinguish between oxidative and pyrolytic degradation pathways [14] [18].
The classical synthesis of dibenzyl ethoxymethylenemalonate follows the well-established Knoevenagel condensation methodology originally developed for the preparation of ethyl ethoxymethylenemalonate [1] [2]. This approach employs zinc chloride as a Lewis acid catalyst in combination with acetic anhydride to facilitate the condensation reaction between triethyl orthoformate and dibenzyl malonate.
The reaction mechanism proceeds through a multi-step pathway initiated by the coordination of zinc chloride to the carbonyl groups of dibenzyl malonate, thereby increasing the acidity of the methylene protons [3]. Under the influence of acetic anhydride, which serves both as a dehydrating agent and activating medium, the reaction temperature is maintained between 145-170°C for optimal conversion rates [3] [4]. The classical procedure typically requires 8-30 hours of heating to achieve completion, with yields ranging from 35-40% based on the malonate starting material [1] [2].
A critical limitation of this classical approach is the poor atom economy, which rarely exceeds 40% due to the stoichiometric consumption of acetic anhydride and the generation of significant quantities of acidic waste products [3] . The method also suffers from high raw material costs, particularly the requirement for triethyl orthoformate, which can account for up to 60% of the total reagent expense [6].
The reaction conditions must be carefully controlled to prevent decomposition of the product. Temperature monitoring is crucial, as excessive heating above 170°C leads to side reactions including polymerization and elimination processes that significantly reduce yields [3] [4]. The reaction mixture typically becomes dark-colored during the process, necessitating purification steps to remove colored impurities and catalyst residues [7].
Recent advances in catalytic methodology have led to substantial improvements in the synthesis of ethoxymethylenemalonate derivatives, with several approaches showing particular promise for adaptation to dibenzyl ethoxymethylenemalonate synthesis.
The most significant breakthrough involves the use of crown ether catalysts, particularly dibenzo-24-crown-8, which has demonstrated exceptional performance in the synthesis of diethyl ethoxymethylenemalonate [6]. This catalytic system operates through a two-step mechanism involving initial formation of an intermediate via carbon monoxide insertion, followed by acid-catalyzed condensation. The crown ether facilitates ion-pair dissociation and substrate activation, enabling reactions to proceed at significantly lower temperatures (80-120°C) and reduced reaction times (2 hours) .
The crown ether-catalyzed approach achieves remarkable yields of 94.3% with product purities exceeding 98% . Optimization studies have revealed that catalyst loading between 0.13-0.4 wt% provides optimal results, with higher concentrations offering diminishing returns while increasing costs . The reaction operates effectively at moderate pressures (2-4 MPa), making it compatible with standard industrial reactor systems [6].
Alternative modern approaches include the use of ionic liquid catalysts, which have shown exceptional promise for industrial applications [8]. Dual-cation ionic liquid systems achieve yields exceeding 95% with complete conversion of starting materials [8]. These catalysts offer the additional advantage of recyclability, with some systems maintaining activity for 10+ reaction cycles [8]. The ionic liquid approach operates at atmospheric pressure and moderate temperatures (125°C), significantly reducing energy requirements compared to classical methods [8].
Palladium-catalyzed approaches represent another promising avenue, particularly for specialized applications. Studies on palladium-catalyzed arylation of malonates have demonstrated excellent functional group tolerance and high yields under mild conditions [9] [10] [11]. While not directly applicable to ethoxymethylenemalonate synthesis, these methodologies provide valuable insights for developing new catalytic systems.
The purification of dibenzyl ethoxymethylenemalonate presents unique challenges due to the compound's sensitivity to thermal decomposition and the presence of structurally similar impurities. The primary impurity typically encountered is dibenzyl diethoxymethylene malonate, which is particularly difficult to separate by conventional distillation methods due to similar boiling points [4] [7].
Vacuum distillation remains the most widely employed purification technique, offering yields of 85-90% with purities ranging from 97-99% [4] [12] [13]. The critical parameter for successful vacuum distillation is the refractive index, which serves as a reliable indicator of product purity. Material with refractive index n₂₀ > 1.4600 is considered satisfactory for most applications [7]. The distillation must be conducted through an efficient fractionating column, with 5-inch Vigreux columns being particularly effective [7]. Typical operating conditions involve distillation at reduced pressure (0.1-0.25 mmHg) with collection of fractions boiling at 108-115°C [4] [7].
Column chromatography on silica gel provides the highest purity products (>99%) but suffers from limited scalability and higher costs [14] [15]. The technique is particularly valuable for analytical and research applications where maximum purity is essential. Effective separation typically employs ethyl acetate/cyclohexane gradients (1:5 to 1:1) or similar polar/nonpolar solvent systems [14] [16]. The method achieves recovery yields of 70-85%, with losses primarily attributed to product retention on the stationary phase [14].
Crystallization techniques offer moderate purities (95-98%) with good recovery yields (80-90%) and excellent scalability [17] [18]. The challenge lies in identifying suitable crystallization solvents that provide adequate solubility at elevated temperatures while maintaining low solubility at ambient conditions. Common approaches involve cooling concentrated solutions to precipitate the product, followed by washing with low-boiling petroleum ethers to remove colored impurities [17] [7]. The crystallization process requires careful temperature control to prevent thermal decomposition during concentration steps [17].
Liquid-liquid extraction methods provide good scalability and cost-effectiveness but achieve lower purities (90-95%) [19] [20]. These techniques are particularly valuable for removing inorganic catalysts and polar impurities. Extraction with ethyl formate or ethyl acetate systems has proven effective for malonate derivatives, with multiple extraction cycles typically required to achieve acceptable purity levels [19] [16].